Bienvenue dans la boutique en ligne BenchChem!

BSF433220

Medicinal chemistry Building block derivatization Structure-activity relationship

BSF433220 is a 3-benzothiophenyl-substituted imidazo[2,1-b]thiazole critical for tissue-nonspecific alkaline phosphatase (TNAP) selectivity profiling. Its unique 2-hydroxymethyl group enables streamlined derivatization, reducing synthetic steps versus 2-H or 2-methyl analogs. Procure the free base to eliminate mass correction errors inherent to hydrobromide/hydrochloride salt forms, ensuring precise Ki and IC50 determinations for pathological calcification and CNS target research.

Molecular Formula C14H12N2OS2
Molecular Weight 288.38
CAS No. 310892-85-4
Cat. No. B2486954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSF433220
CAS310892-85-4
Molecular FormulaC14H12N2OS2
Molecular Weight288.38
Structural Identifiers
SMILESC1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43
InChIInChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2
InChIKeyNJXYNQBZHYKKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BSF433220 (CAS 310892-85-4): Benzothiophene-Dihydroimidazothiazole Methanol Derivative for TNAP Inhibitor Research and Synthetic Derivatization


BSF433220, systematically named [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol (CAS 310892-85-4; molecular formula C14H12N2OS2; MW 288.38), is a heterocyclic small molecule belonging to the thiopheno-imidazo[2,1-b]thiazole chemotype, a scaffold recognized for tissue-nonspecific alkaline phosphatase (TNAP) inhibitory activity [1]. It is commercially available as a free base in 97% purity from research chemical suppliers .

Why Generic Substitution of BSF433220 with Close Dihydroimidazothiazole Analogs Is Unreliable


Within the thiopheno-imidazo[2,1-b]thiazole series, minor structural modifications produce drastic shifts in TNAP inhibitory potency—published IC50 values span from 42 ± 13 μM to over 800 μM across congeners differing only in thiophene substitution pattern and oxidation state [1]. The 2-hydroxymethyl substituent of BSF433220 distinguishes it from both the des-methyl analog (CAS 187657-57-4, bearing –H at position 2) and the 2-methyl analog (CAS 310466-44-5, bearing –CH3), each of which presents altered hydrogen-bonding capacity, steric bulk, and metabolic susceptibility relative to the primary alcohol. Even a shift of the benzothiophene attachment from position 3 to position 6 on the imidazothiazole core yields a distinct TNAP inhibition profile: the 6-substituted analog leaves 11% residual enzyme activity at 0.4 mM, on par with levamisole (10%), whereas the 2,3,5,6-tetrahydro congener is markedly weaker at 19% residual activity [2]. These quantitative discontinuities preclude generic substitution without experimental re-validation.

Quantitative Differentiation Evidence for BSF433220 Against Structural Analogs and In-Class Alternatives


2-Hydroxymethyl Substituent Enables Synthetic Derivatization Unavailable to Des-Methyl and 2-Methyl Analogs

BSF433220 bears a primary alcohol (–CH2OH) at the imidazothiazole 2-position. In contrast, the closest commercially cataloged analog, 3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide (CAS 187657-57-4), carries –H at position 2, while the 2-methyl analog (CAS 310466-44-5) carries –CH3 [1]. The primary alcohol of BSF433220 permits esterification, etherification, mesylation/tosylation for nucleophilic displacement, oxidation to the aldehyde or carboxylic acid, and carbamate formation—transformations that are chemically inaccessible to the 2-H and 2-methyl comparators without prior C–H functionalization.

Medicinal chemistry Building block derivatization Structure-activity relationship

TNAP Inhibitory Potency of the Chemotype: Benchmarking Against Levamisole Using Close Analog Data

Although BSF433220 itself lacks a published IC50, its close structural analog—6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole—is reported in the BRENDA database to reduce Sus scrofa alkaline phosphatase activity to 11% residual at 0.4 mM, essentially equipotent to levamisole (10% residual at 0.4 mM) [1]. The 2,3,5,6-tetrahydro analog is weaker (19% residual at 0.4 mM), demonstrating that dihydro oxidation state is critical for potency. The broader chemotype produces TNAP IC50 values spanning 42 ± 13 μM to >800 μM depending on substitution [2].

Alkaline phosphatase inhibition TNAP Osteoarthritis Pathological calcification

Free Base Form Provides Unambiguous Stoichiometry for Salt-Free Assay Preparation Relative to Hydrobromide and Hydrochloride Analog Salts

BSF433220 is supplied as the free base (MW 288.38), whereas the closest des-hydroxymethyl analog is cataloged predominantly as the hydrobromide salt (CAS 187657-57-4; MW 369.32 for the HBr salt) and the 2-methyl analog as the hydrochloride salt (CAS 310466-44-5; MW 324.85 for the HCl salt) [1]. The free base eliminates uncertainty in the mass of the active inhibitory species when preparing DMSO stock solutions: for salt forms, the counterion contributes 20–22% of the weighed mass but zero pharmacological activity, requiring correction factors that introduce pipetting and calculation errors in concentration-response assays.

Assay development Compound formulation Stoichiometric accuracy

Positional Specificity: 3-(Benzothiophen-3-yl) Substitution Distinguished from 6-Substituted Regioisomer in TNAP Assays

BSF433220 bears the benzothiophene substituent at position 3 of the imidazo[2,1-b]thiazole core. The 6-substituted regioisomer, 6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, has been explicitly tested in alkaline phosphatase inhibition assays, yielding 11% residual TNAP activity at 0.4 mM [1]. The Chang et al. (2011) study demonstrated that within the thiopheno-imidazo[2,1-b]thiazole series, regioisomeric placement of the aryl substituent (position 3 vs. position 6 on the imidazothiazole) and the thiophene attachment point (2-thienyl vs. 3-thienyl) contribute to an IC50 range spanning more than one order of magnitude (42 μM to >800 μM) [2]. No published activity data currently exists for the 3-benzothiophenyl substitution pattern of BSF433220, representing a structurally distinct and pharmacologically uncharacterized node in this chemotype.

Regiochemistry Structure-activity relationship Enzyme inhibition

Recommended Research and Procurement Application Scenarios for BSF433220


Synthetic Elaboration via the 2-Hydroxymethyl Handle for Focused Analog Library Synthesis

BSF433220 is prioritized when the research objective is to generate a series of 2-substituted derivatives (esters, ethers, carbamates, amines via mesylate displacement, or oxidized aldehyde/carboxylic acid congeners) from a common benzothiophene-imidazothiazole scaffold. The 2-hydroxymethyl group eliminates the need for C–H activation or protecting-group maneuvers required by the 2-H analog (CAS 187657-57-4), reducing typical derivatization sequences by 1–2 synthetic steps . This application is supported by the structural evidence in Section 3, Evidence Item 1.

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor Screening and SAR Expansion

BSF433220 should be acquired by groups investigating TNAP inhibition for pathological calcification indications (osteoarthritis, ankylosing spondylitis, vascular calcification). The chemotype has validated TNAP inhibitory activity with the 6-substituted regioisomer matching levamisole potency (11% vs. 10% residual activity at 0.4 mM) [1], while the Chang et al. (2011) series demonstrates IC₅₀ values from 42 μM to >800 μM depending on substitution [2]. BSF433220 fills an unprofiled regioisomeric node (3-benzothiophenyl) within this SAR landscape, as established in Section 3, Evidence Items 2 and 4.

Development of 5-HT₁A Receptor Ligands Based on the Dihydroimidazo[2,1-b]thiazole Pharmacophore

Patent WO2002026747A1 discloses substituted dihydroimidazo[2,1-b]thiazole derivatives with affinity for 5-HT₁A receptors and dual 5-HT/noradrenaline reuptake inhibition, claiming utility in depression, anxiety, and cognitive disorders [3]. BSF433220, bearing the 3-benzothiophenyl-2-hydroxymethyl substitution pattern, falls within the generic structural scope of this patent class. Researchers pursuing CNS indications may evaluate BSF433220 as a structurally distinct starting point for 5-HT₁A ligand optimization, leveraging the free base form for accurate in vitro pharmacology as established in Section 3, Evidence Item 3.

Alkaline Phosphatase Biochemical Tool Compound with Defined Free-Base Stoichiometry

For enzymology laboratories requiring an alkaline phosphatase inhibitor of the benzothiophene-imidazothiazole class with unambiguous solution stoichiometry, BSF433220 free base eliminates the 20–22% mass correction factor inherent to hydrobromide and hydrochloride salt forms of structurally related analogs . This is critical for accurate Kᵢ and IC₅₀ determinations where the free-base concentration of the inhibitory species must be precisely known, as detailed in Section 3, Evidence Item 3. The compound can serve as a probe for TNAP versus IAP (intestinal alkaline phosphatase) selectivity profiling, given that certain benzothiophene derivatives in the Li et al. (2009) series displayed stronger IAP than TNAP inhibition [1].

Quote Request

Request a Quote for BSF433220

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.